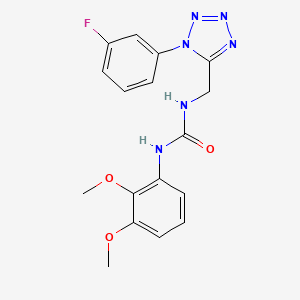
1-(2,3-dimethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dimethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C17H17FN6O3 and its molecular weight is 372.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2,3-dimethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a notable member of the class of urea derivatives that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse sources.
Synthesis of the Compound
The synthesis of This compound typically involves the reaction of 2,3-dimethoxyphenyl isocyanate with 1-(3-fluorophenyl)-1H-tetrazole-5-methanol under controlled conditions. The process generally includes:
- Preparation of Isocyanate : The appropriate phenolic compound is reacted with phosgene or another suitable reagent to form the isocyanate.
- Condensation Reaction : The isocyanate is then reacted with the tetrazole derivative in a solvent like DMF or DMSO at elevated temperatures to facilitate the formation of the urea bond.
- Purification : The crude product is purified through recrystallization or chromatographic techniques.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including:
- HT-29 (colorectal cancer)
- TK-10 (renal cancer)
In vitro studies report IC50 values in the micromolar range, suggesting a potent inhibitory effect on cell proliferation. The mechanism often involves apoptosis induction and cell cycle arrest at specific phases, particularly G0/G1 phase .
Anti-inflammatory and Analgesic Properties
Additionally, some studies have highlighted the anti-inflammatory effects of related compounds. These derivatives have been tested in models of acute and chronic inflammation, demonstrating a reduction in pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests potential use in treating inflammatory disorders .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the phenyl rings significantly influence biological activity. Key observations include:
- Electron-donating groups (like methoxy) enhance activity due to increased electron density.
- Fluorine substitution on the phenyl ring can improve lipophilicity and cellular uptake, contributing to higher bioactivity.
Table 1 summarizes findings from various studies on related compounds:
| Compound Structure | Cell Line Tested | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | HT-29 | 5.4 | Anticancer |
| Compound B | TK-10 | 7.2 | Anticancer |
| Compound C | RAW 264.7 | 12.5 | Anti-inflammatory |
Study 1: Cytotoxicity Evaluation
A detailed study evaluated several urea derivatives against HT-29 cells using MTT assays. The results indicated that compounds with a 3-fluorophenyl substitution exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. This study highlights the importance of fluorine in modulating biological activity.
Study 2: In Vivo Anti-inflammatory Effects
In an animal model of arthritis, a related compound demonstrated significant reduction in paw swelling and joint inflammation when administered at doses of 10 mg/kg body weight. Histological analysis confirmed decreased infiltration of inflammatory cells in treated groups compared to controls .
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O3/c1-26-14-8-4-7-13(16(14)27-2)20-17(25)19-10-15-21-22-23-24(15)12-6-3-5-11(18)9-12/h3-9H,10H2,1-2H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHDFWWNRLXDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














